molecular formula C23H27N3O3S B12184841 1-(phenylsulfonyl)-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide

1-(phenylsulfonyl)-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide

Cat. No.: B12184841
M. Wt: 425.5 g/mol
InChI Key: NYEQRDCFJROUHV-UHFFFAOYSA-N
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Description

1-(phenylsulfonyl)-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring, an indole moiety, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(phenylsulfonyl)-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Indole Moiety: The indole ring can be introduced via Fischer indole synthesis or other suitable methods.

    Attachment of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Final Coupling: The final step involves coupling the piperidine and indole moieties with the phenylsulfonyl group under specific reaction conditions, such as the use of coupling agents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(phenylsulfonyl)-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

1-(phenylsulfonyl)-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(phenylsulfonyl)piperidine: Shares the phenylsulfonyl and piperidine moieties but lacks the indole group.

    1-(phenylsulfonyl)aziridine: Contains the phenylsulfonyl group but has an aziridine ring instead of piperidine and indole.

Uniqueness: 1-(phenylsulfonyl)-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide is unique due to its combination of a piperidine ring, an indole moiety, and a phenylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C23H27N3O3S

Molecular Weight

425.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-(1-propan-2-ylindol-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C23H27N3O3S/c1-17(2)26-16-13-20-21(9-6-10-22(20)26)24-23(27)18-11-14-25(15-12-18)30(28,29)19-7-4-3-5-8-19/h3-10,13,16-18H,11-12,14-15H2,1-2H3,(H,24,27)

InChI Key

NYEQRDCFJROUHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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